1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine
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Overview
Description
1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine is a chemical compound with a complex structure that includes a bromopyridine moiety and a cyclopropyl group
Preparation Methods
The synthesis of 1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine typically involves multiple steps. One common synthetic route starts with the bromination of pyridine to form 5-bromopyridine. This intermediate is then reacted with cyclopropyl derivatives under specific conditions to introduce the cyclopropyl group.
Chemical Reactions Analysis
1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The bromopyridine moiety allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine can be compared with other similar compounds such as:
1-(5-Bromopyridin-3-yl)methanamine: This compound has a similar bromopyridine structure but differs in the position of the bromine atom and the presence of a methanamine group.
5-Bromopyridine: A simpler compound that lacks the cyclopropyl and N,N-dimethylmethanamine groups.
1-(5-Bromo-pyridin-2-yl)-3-[2-(6-fluoro-2-hydroxy-3-propionyl-phenyl)-cyclopropyl]-urea: This compound has a more complex structure with additional functional groups.
Properties
CAS No. |
827628-18-2 |
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Molecular Formula |
C11H15BrN2 |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-[1-(5-bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H15BrN2/c1-14(2)8-11(5-6-11)10-4-3-9(12)7-13-10/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
PNTNAWVHUKRLEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CC1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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